4-Bromo-2-fluoro-3-nitrobenzoic acid
Description
4-Bromo-2-fluoro-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrFNO4. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzoic acid core.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVZJUGOZVJLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 4-bromo-2-fluorobenzoic acid, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure selective nitration.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be reduced to an amine, and the bromine can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin(II) chloride, hydrogenation catalysts.
Coupling: Palladium catalysts, boronic acids.
Major Products:
Amino Derivatives: From reduction of the nitro group.
Biaryl Compounds: From coupling reactions involving the bromine atom.
Scientific Research Applications
4-Bromo-2-fluoro-3-nitrobenzoic acid is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of potential drug candidates, including inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Material Science: It is employed in the preparation of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-nitrobenzoic acid depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing effects of the nitro and halogen substituents, which influence the compound’s behavior in electrophilic and nucleophilic reactions . In biological applications, the compound’s interactions with molecular targets such as enzymes are determined by its ability to form specific binding interactions and inhibit enzymatic activity .
Comparison with Similar Compounds
4-Fluoro-3-nitrobenzoic Acid: Similar structure but lacks the bromine atom.
4-Bromo-2-fluorobenzoic Acid: Similar structure but lacks the nitro group.
2-Bromo-5-fluoro-3-nitrobenzoic Acid: Similar structure with different substitution pattern.
Uniqueness: 4-Bromo-2-fluoro-3-nitrobenzoic acid is unique due to the combination of bromine, fluorine, and nitro groups on the benzoic acid core. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Biological Activity
4-Bromo-2-fluoro-3-nitrobenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanism of action and applications in medicinal chemistry.
The compound is characterized by the presence of bromine, fluorine, and nitro groups on a benzoic acid core. This unique structure contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to established antimicrobial agents. The compound's mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent. The inhibition of cyclooxygenase (COX) enzymes has been proposed as a mechanism by which it exerts these effects.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types, including breast and colon cancer. Further studies are required to elucidate the specific pathways involved.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
The biological activity of this compound is believed to be linked to its ability to interact with biological macromolecules. The nitro group can undergo reduction within cells, forming reactive intermediates that may modify proteins or nucleic acids, leading to altered cellular functions.
Case Studies
- Antimicrobial Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against a panel of pathogens. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
- Anti-inflammatory Research : A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. The study reported a significant reduction in inflammation markers after treatment with the compound.
- Cancer Research : In a preclinical model, administration of this compound resulted in tumor size reduction in xenograft models of breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
